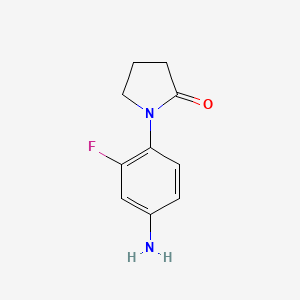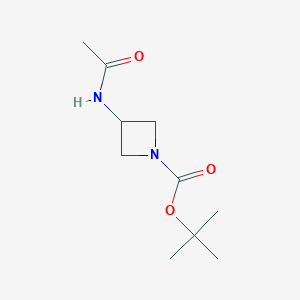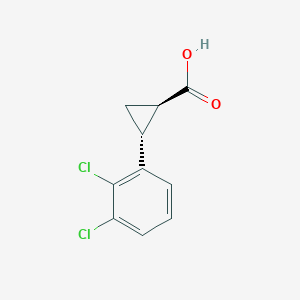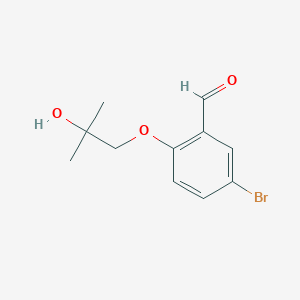
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
Overview
Description
“5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1184355-81-4 . It has a molecular weight of 273.13 and its IUPAC name is 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde . The compound is stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The molecular formula of “5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is C11H13BrO3 . The InChI code for this compound is 1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is an oil-like substance stored at room temperature . It has a molecular weight of 273.12 .Scientific Research Applications
Synthetic Pathways and Ligand Design 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde serves as a versatile precursor in organic synthesis, offering pathways to heteroditopic ligands for metal salt binding. For instance, the one-pot halomethylation of salicylaldehydes, including derivatives similar to 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde, has been employed to attach functional arms, facilitating the creation of piperazine-containing ligands. These ligands exhibit selectivity in metal salt reception, underscoring the compound's utility in designing complex coordination chemistry structures (Wang et al., 2006).
Coordination Chemistry and Metal Complex Formation Research demonstrates the compound's potential in forming nickel(II) complexes with ONS and ONN chelating thiosemicarbazones. The reaction yields complexes where the thiosemicarbazone acts through ONS or ONN donor sets, leading to new coordination modes. Such studies highlight its significance in the synthesis of metal complexes, with implications for catalysis and material science (Güveli et al., 2009).
Anti-inflammatory Properties The compound has shown potential in biomedical applications, particularly in modulating inflammatory responses. A derivative, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, demonstrated the ability to inhibit pro-inflammatory mediator and cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of key pathways involved in inflammation, including ERK, p38, and NF-κB, suggesting therapeutic prospects in inflammation-related diseases (Kim et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXBKLZXXMJHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



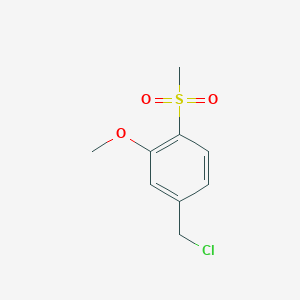
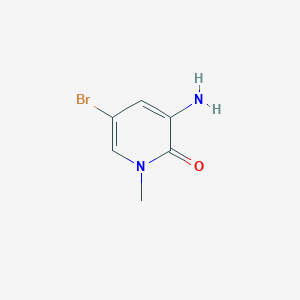
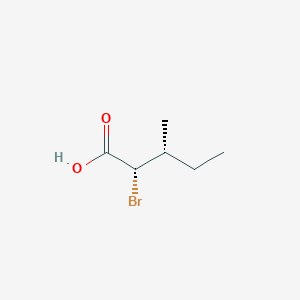
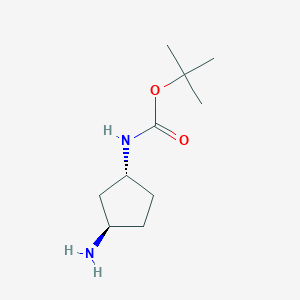
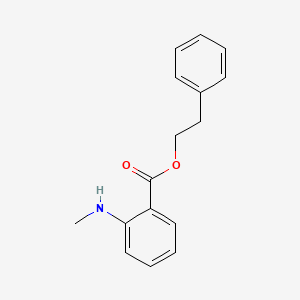
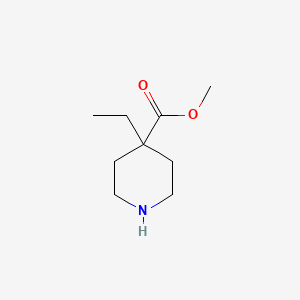
![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
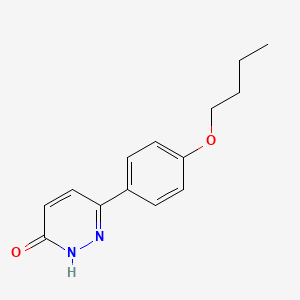
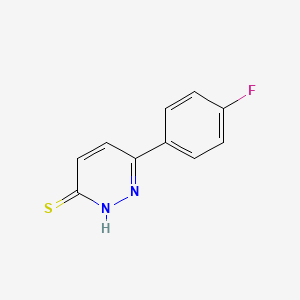
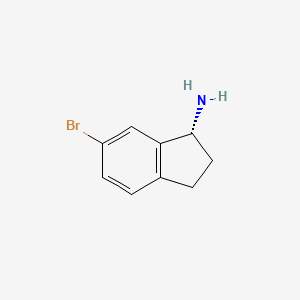
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
